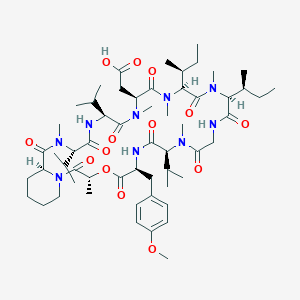
Cyclopeptolide 1
Description
Properties
CAS No. |
154429-12-6 |
|---|---|
Molecular Formula |
C57H91N9O14 |
Molecular Weight |
1126.4 g/mol |
IUPAC Name |
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
WRIUTPDMSISMSW-OJCSTHIPSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Synonyms |
cyclopeptolide 1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Modifications and Functional Group Transformations
Cyclopeptolide 1 undergoes targeted functional group modifications to enhance bioactivity or study structure-activity relationships (SAR):
Key Reactions:
These modifications highlight the compound’s adaptability, with esterification and amidation being pivotal for tuning antifungal properties .
Epimerization via Oxazole Intermediate
Selective stereochemical inversion at Leu5 was achieved through a four-step process:
-
Thionation : Lawesson’s reagent selectively converts the Leu5 amide to a thioamide .
-
S-Benzylation : Benzyl bromide under phase-transfer conditions forms a thioamidate .
-
Oxazole Cyclization : Ag⁺-promoted intramolecular cyclization yields a 2-aminooxazole intermediate .
-
Acid Hydrolysis : TFA in aqueous t-butanol regenerates the peptide with inverted Leu5 configuration (5-epi derivative) .
This method retains the macrocycle’s conformational stability while altering stereochemistry, demonstrating minimal impact on biological activity .
Cyclization and Oligomerization Strategies
This compound’s macrocyclic structure is synthesized via:
-
Mitsunobu Cyclooligomerization : DIAD/PPh₃ mediates ring closure, producing cyclic decapeptides (e.g., 33, 34) and undecapeptides (e.g., 35, 36) .
-
Salt-Templated Cyclization : Alkali metal salts (e.g., NaBF₄) enhance selectivity for 24-membered rings by stabilizing reactive intermediates .
Example:
| Substrate | Additive | Major Product (Yield) |
|---|---|---|
| Tetradepsipeptide | CsCl | 24-membered macrocycle (89%) |
This approach optimizes macrocycle diversity or specificity depending on reaction conditions .
Oxidative Degradation
Controlled oxidation of Tyr(Me)9’s phenyl group yields derivatives like compound 14 , which retains antifungal activity but with reduced membrane permeability .
Key Research Findings:
-
Antifungal Activity : Derivatives with S-Hypr10 (compound 17) or extended rings (34) show enhanced activity against Botrytis cinerea at pH 6.5 .
-
Conformational Stability : Epimerization at Leu5 minimally disrupts the macrocycle’s 3D structure due to compensatory trans-amide bonds .
-
Solubility : Permethylation (compound 37) increases hydrophobicity, limiting aqueous applications but improving lipid membrane interaction .
Comparison with Similar Compounds
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) and Linear Precursor Assembly
The foundational approach to this compound involves synthesizing linear precursors via SPPS, leveraging Fmoc/t-Bu protection strategies for S-amino acids. As demonstrated in the synthesis of SDZ 280-446 (a structural analog), tert-butyloxycarbonyl (Boc) groups protect aspartic acid residues (MeAsp4), while methyl ethers stabilize tyrosine derivatives (O-MeTyr9) during elongation. Critical to this process is the sequential coupling of:
-
MeVal residues at positions 2, 8
-
(-O-t-Bu-MeAsp4) with orthogonal protection
-
Melle5-Melle6 dipeptide segments requiring low-temperature activation.
Post-assembly, global deprotection under acidic conditions (e.g., 95% TFA with scavengers) yields linear peptides with free N- and C-termini for cyclization.
Functional Group Modifications and Derivatives
MeAsp4 Substitutions: Esters, Amides, and Alcohols
Systematic substitutions at MeAsp4 generate derivatives with altered hydrophobicity and hydrogen-bonding capacity (Table 1):
The methyl ester derivative 2a showed superior activity against Candida albicans (MIC = 1.2 μM) compared to the parent compound (MIC = 2.8 μM).
Tyr(Me)9 Modifications: Ethers and Oxidative Degradation
Demethylation of Tyr(Me)9 to yield 8 reduced antifungal potency by 60%, highlighting the critical role of methoxy steric effects. Conversely, bulkier ethers (12a-f ) synthesized via Williamson ether synthesis improved activity against filamentous fungi, with 12c (isopropyl ether) achieving MIC = 0.8 μM against Aspergillus fumigatus.
Lactone Ring Manipulation and Cyclization
Lactone Opening-Recyclization Strategy
Treatment of this compound with LiOH in THF/H₂O (1:4 v/v) selectively opens the lactone at Hypr10, generating acyclic peptide 15 (Figure 1A). Subsequent Mitsunobu cyclization (DIAD, PPh₃, 0°C) reforms the macrocycle with inverted Hypr10 stereochemistry (17 ), which exhibited 3.1× higher activity against Cryptococcus neoformans at pH 6.5.
Direct Cyclization of Linear Peptides
Linear precursors 23 and 24 (C-terminal activated as pentafluorophenyl esters) undergo high-dilution cyclization (0.1 mM in DMF) with Hünig’s base, yielding cyclic decapeptides 33-34 (Table 2):
| Linear Precursor | Cyclic Product | Ring Size | Yield (%) |
|---|---|---|---|
| 23 (10-mer) | 33 | 28-membered | 18 |
| 24 (11-mer) | 34 | 31-membered | 12 |
Notably, 34 demonstrated broad-spectrum activity (MIC = 0.4–1.1 μM) but suffered from poor solubility in physiological buffers.
Enzymatic Cyclization Approaches
Two-Step Biosynthesis in S. vaccaria
Seed extracts of S. vaccaria contain oligopeptidase 1 (OLP1) and peptide cyclase 1 (PCY1) that collaboratively process linear precursors:
-
OLP1 cleaves presegetalin A1 (14-aa precursor) at the N-terminus
-
PCY1 catalyzes ATP-independent cyclization (kₐₜₕ = 2.7 ± 0.3 min⁻¹) via a thioester intermediate.
Recombinant PCY1 cyclizes synthetic presegetalin A1 with 89% efficiency in 20 mM Tris (pH 8.5), 100 mM NaCl.
Permethylation and Conformational Locking
Global methylation of this compound’s secondary amides (CH₃I, KH/18-crown-6) yields 37 , which adopts a rigid β-sheet conformation confirmed by NMR (3JHN-Hα = 8.2 Hz). Despite improved proteolytic stability (t₁/₂ in serum = 48 h vs. 6 h for parent), 37 lost antifungal activity, likely due to disrupted membrane interactions.
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


